Desferricoprogen

Catalog No.
S536633
CAS No.
30315-65-2
M.F
C35H56N6O13
M. Wt
768.9 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desferricoprogen

CAS Number

30315-65-2

Product Name

Desferricoprogen

IUPAC Name

[(E)-5-[hydroxy-[3-[(2S,5S)-5-[3-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]amino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[hydroxy-[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]pentanoate

Molecular Formula

C35H56N6O13

Molecular Weight

768.9 g/mol

InChI

InChI=1S/C35H56N6O13/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43/h20-22,27-29,42-43,51-53H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48)/b23-20+,24-21+,25-22+/t27-,28-,29-/m0/s1

InChI Key

AKLLFACZGZTMGS-FCRFISLRSA-N

SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)O)NC(=O)C)O)O)CCO

Solubility

Soluble in DMSO

Synonyms

N(alpha)-Acetylfusarinines; Nalpha-Acetylfusarinines;

Canonical SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)O)NC(=O)C)O)O)CCO

Isomeric SMILES

C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)O)NC(=O)C)O)O)/CCO

Description

The exact mass of the compound Desferricoprogen is 768.3905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of 2,5-diketopiperazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Desferricoprogen is a fungal iron chelator derived from the metabolic processes of certain fungi, particularly species of Penicillium. It functions primarily as a siderophore, a type of molecule that binds and transports iron (Fe) in biological systems. Desferricoprogen has a complex structure characterized by multiple hydroxamate groups that facilitate its high affinity for trivalent iron ions, allowing it to effectively sequester iron from the environment, which is crucial for fungal growth and survival in iron-limited conditions.

Desferricoprogen predominantly participates in complexation reactions with metal ions, especially iron. The binding of desferricoprogen to trivalent iron ions results in the formation of stable complexes, which are essential for its biological function. The reaction can be summarized as follows:

Desferricoprogen+Fe3+Desferricoprogen Fe3+ complex\text{Desferricoprogen}+\text{Fe}^{3+}\rightarrow \text{Desferricoprogen Fe}^{3+}\text{ complex}

Additionally, desferricoprogen can also form complexes with other metal ions such as aluminum (Al), gallium (Ga), and indium (In), showcasing its versatility as a metal-binding ligand .

The biological activity of desferricoprogen extends beyond mere iron chelation. Studies have shown that it exhibits protective effects against oxidative stress in endothelial cells by inhibiting the formation of reactive oxygen species through the Fenton reaction. This property is particularly relevant in the context of atherosclerosis, where desferricoprogen has been observed to reduce inflammation and foam cell formation in macrophages . Furthermore, it has been demonstrated to accumulate in atheromas, suggesting potential applications in diagnostic imaging .

Desferricoprogen can be synthesized through fermentation processes using specific fungal strains that produce this compound naturally. The synthesis typically involves:

  • Cultivation: Growing Penicillium species under controlled conditions.
  • Extraction: Isolating the compound from the culture medium using solvent extraction techniques.
  • Purification: Employing chromatographic methods to purify the desferricoprogen from other metabolites.

Alternative synthetic routes may involve chemical modifications of related compounds to enhance yield or alter properties for specific applications.

Desferricoprogen has several notable applications:

  • Medical: Its role as an iron chelator makes it useful in treating conditions associated with iron overload, such as hemochromatosis.
  • Diagnostic Imaging: The ability of desferricoprogen to accumulate in atheromas presents opportunities for its use as a tracer in positron emission tomography (PET) imaging of cardiovascular diseases .
  • Environmental: It can be utilized in bioremediation efforts to sequester toxic metals from contaminated environments due to its metal-binding properties .

Research into the interactions of desferricoprogen with various biological systems has revealed its capacity to modulate inflammatory responses and cellular adhesion processes. For instance, desferricoprogen has been shown to inhibit the expression of vascular cell adhesion molecule-1 and intercellular adhesion molecules in endothelial cells exposed to tumor necrosis factor-alpha . These interactions highlight its potential therapeutic benefits in inflammatory diseases and conditions characterized by excessive oxidative stress.

Several compounds share structural and functional similarities with desferricoprogen, notably other siderophores and iron chelators. Here are some comparable compounds:

Compound NameStructure/TypeUnique Features
Desferrioxamine BSiderophoreWidely used in clinical settings for iron overload
CoprogenHydroxamate SiderophoreDerived from Penicillium, similar iron-binding properties
FerrichromeSiderophoreForms stable complexes with ferric ions; used by fungi
EnterobactinSiderophoreHighly efficient iron scavenger produced by E. coli

Desferricoprogen is unique due to its specific interactions with various metal ions beyond just iron and its notable effects on cellular processes related to inflammation and oxidative stress management.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Exact Mass

768.3905

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KJ1HG53L71

Wikipedia

Desferricoprogen

Dates

Modify: 2023-07-15
1: Petrik M, Franssen GM, Haas H, Laverman P, Hörtnagl C, Schrettl M, Helbok A, Lass-Flörl C, Decristoforo C. Preclinical evaluation of two 68Ga-siderophores as potential radiopharmaceuticals for Aspergillus fumigatus infection imaging. Eur J Nucl Med Mol Imaging. 2012 Jul;39(7):1175-83. doi: 10.1007/s00259-012-2110-3. Epub 2012 Apr 24. PubMed PMID: 22526953; PubMed Central PMCID: PMC3369139.

Explore Compound Types